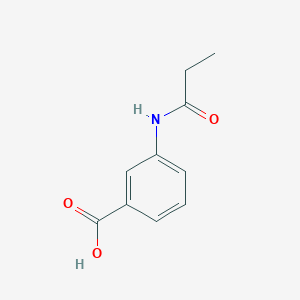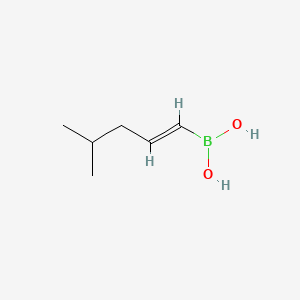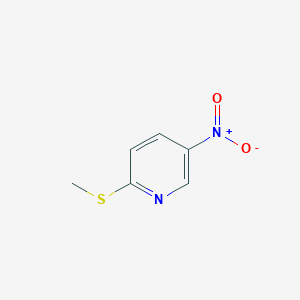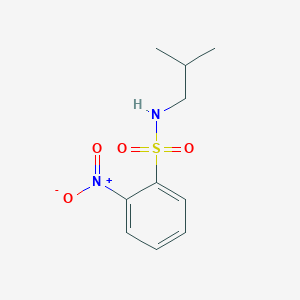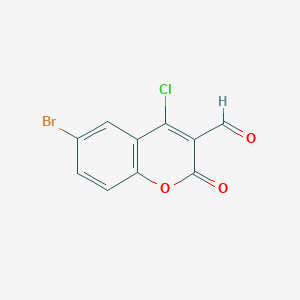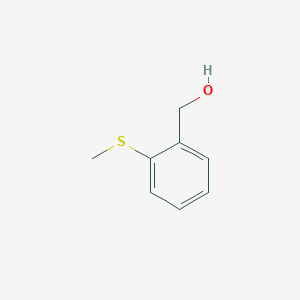
(2-Methylsulfanylphenyl)methanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
A study by Li et al. (2012) explores the use of methanol as a methylating agent in the direct N-monomethylation of aromatic primary amines. This process is significant for its broad substrate scope, low catalyst loading, and high selectivity, showcasing methanol's versatility in organic synthesis (Feng Li et al., 2012).
Methanol in Industrial Biotechnology
Research by Schrader et al. (2009) highlights methanol's potential in bioprocess technology with methylotrophic bacteria. These organisms can convert methanol into single-cell protein and other chemicals, demonstrating methanol's role as an alternative carbon source for biotechnological applications (J. Schrader et al., 2009).
Methanol as a Feedstock for Chemical Production
Whitaker et al. (2017) engineered Escherichia coli to utilize methanol for the production of specialty chemicals, such as naringenin. This study exemplifies the potential of methanol as a substrate for biological production, leveraging its energy and electron content for microbial growth and product synthesis (W. B. Whitaker et al., 2017).
Methanol Production and Utilization
A review by Dalena et al. (2018) provides an overview of methanol production processes and its applications, including its use as a clean-burning fuel and as a building block for more complex chemicals. The conversion of CO2 to methanol is highlighted as a method to reduce CO2 emissions, underscoring methanol's environmental benefits (F. Dalena et al., 2018).
Synthetic Methylotrophy
Antoniewicz (2019) discusses advances in engineering non-native methylotrophs, such as Escherichia coli and Corynebacterium glutamicum, to utilize methanol for growth and chemical production. This synthetic methylotrophy represents a promising approach for the biotechnological exploitation of methanol (M. Antoniewicz, 2019).
Eigenschaften
IUPAC Name |
(2-methylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHMKGIVLYBEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393563 | |
| Record name | (2-methylsulfanylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylsulfanylphenyl)methanol | |
CAS RN |
33384-77-9 | |
| Record name | (2-methylsulfanylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

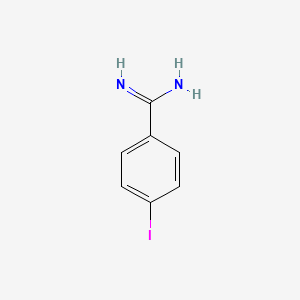

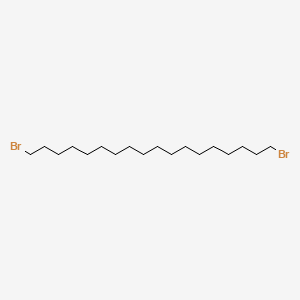
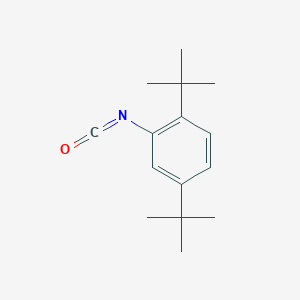
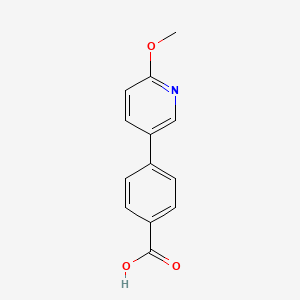
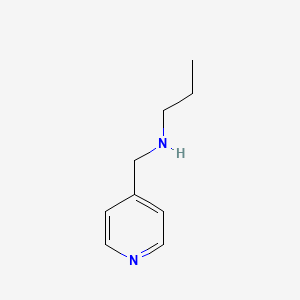
![4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1598411.png)
